Ethanolamine-13C2

Vue d'ensemble

Description

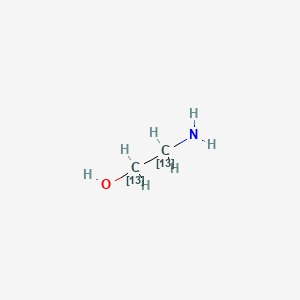

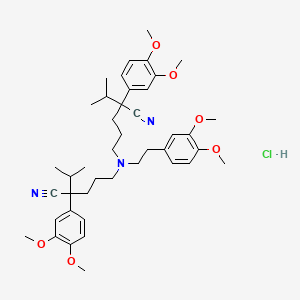

Ethanolamine-13C2, also known as 2-Aminoethanol-13C2, is a variant of ethanolamine where the carbon atoms are replaced with Carbon-13 isotopes . It has a molecular formula of HO13CH213CH2NH2 . Ethanolamine-13C2 is used in various scientific research and industrial applications due to its unique properties .

Synthesis Analysis

The synthesis of Ethanolamine-13C2 involves a chemical reaction of ethylene oxide with ammonia . The exact process and conditions for the synthesis can vary depending on the desired purity and yield.

Molecular Structure Analysis

The molecular structure of Ethanolamine-13C2 is represented by the formula HO13CH213CH2NH2 . This indicates that the molecule consists of two carbon atoms (both Carbon-13 isotopes), seven hydrogen atoms, one nitrogen atom, and one oxygen atom .

Chemical Reactions Analysis

Ethanolamine-13C2 can participate in various chemical reactions. For instance, it can react with copper (II) and zinc (II) ions, leading to thermal decomposition . More research is needed to fully understand the range of chemical reactions that Ethanolamine-13C2 can participate in.

Physical And Chemical Properties Analysis

Ethanolamine-13C2 has a molecular weight of 63.07 g/mol . It has a boiling point of 170 °C and a melting point of 11 °C . The density of Ethanolamine-13C2 is 1.045 g/mL at 25 °C .

Applications De Recherche Scientifique

Role in Bacterial Pathogenesis : Ethanolamine is used by bacteria as a source of carbon and/or nitrogen. Research has connected ethanolamine utilization to bacterial pathogenesis, indicating its importance in the study of infectious diseases (Garsin, 2010).

Importance in Plant Growth and Development : In plants, ethanolamine is crucial for the synthesis of major phospholipids in eukaryotic membranes. Mutants in Arabidopsis defective in ethanolamine synthesis display developmental defects, underscoring its role in plant biology (Kwon, Yu, Lee, Yim, Zhu, & Lee, 2012).

Study of Phosphatidylethanolamine Synthesis in Cancer : The synthesis of phosphatidylethanolamine, a major phospholipid, has been studied in cancer research, particularly in lymphomatous liver using 13C NMR spectroscopy. This research provides insights into lipid metabolism in cancer cells (Dixon, 1996).

Cardioprotective Agent : Ethanolamine has been identified as a cardioprotective agent, potentially useful in reducing heart injury during ischemia/reperfusion events. This finding is significant for cardiac therapeutic research (Kelly, Lamont, Somers, Hacking, Lacerda, Thomas, Opie, & Lecour, 2010).

Comparative Genomics of Ethanolamine Utilization : Ethanolamine utilization is a trait found across various bacterial species, important for understanding the evolution and phylogeny of these organisms (Tsoy, Ravcheev, & Mushegian, 2009).

Study of Ethanolamine in Neurochemistry : In neurochemistry, the impact of ethanol on various neurotransmitter pathways, including glutamatergic and GABAergic systems, has been studied using 13C-NMR spectroscopy. This is crucial for understanding the effects of substances like ethanol on the brain (Tiwari, Veeraiah, Subramaniam, & Patel, 2014).

Ethanolamine in Microbial Cell Sensing : Research shows that Salmonella senses ethanolamine to gauge distinct host environments and coordinate gene expression, which is vital in understanding microbial behavior in host-pathogen interactions (Anderson & Kendall, 2016).

Mécanisme D'action

Biochemical Pathways

Ethanolamine is a component of phosphatidylethanolamine, a major phospholipid in biological membranes . It is involved in the phosphatidylcholine biosynthesis pathway . Ethanolamine-13C2, being a labeled variant of ethanolamine, can be used to study these pathways.

Pharmacokinetics

. It is reasonable to assume that Ethanolamine-13C2 would have similar distribution characteristics.

Result of Action

As a tracer, Ethanolamine-13C2 is used to study the metabolism of ethanolamine and the synthesis of phosphatidylethanolamine in biological systems, such as T47D human breast cancer cells . The results of these studies can provide insights into the role of ethanolamine and its metabolites in various biological processes.

Safety and Hazards

Propriétés

IUPAC Name |

2-amino(1,2-13C2)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO/c3-1-2-4/h4H,1-3H2/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAXFHJVJLSVMW-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70745658 | |

| Record name | 2-Amino(~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.069 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanolamine-13C2 | |

CAS RN |

143557-81-7 | |

| Record name | 2-Amino(~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70745658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143557-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: Why is ethanolamine-13C2 used to study phosphatidylethanolamine synthesis in the lymphomatous liver?

A1: Ethanolamine-13C2 serves as a valuable tracer molecule in this study. By introducing this labeled form of ethanolamine, researchers can track its incorporation into downstream metabolites like phosphoethanolamine and ultimately, phosphatidylethanolamine. This allows for the kinetic analysis of the enzymatic reactions involved in this pathway. The use of 13C NMR spectroscopy enables the detection and quantification of the 13C-labeled metabolites in liver extracts. This approach provides direct insights into the metabolic flux through the phosphatidylethanolamine synthesis pathway in both normal and lymphomatous liver tissues [].

Q2: What were the key findings related to phosphatidylethanolamine synthesis in lymphomatous livers using ethanolamine-13C2?

A2: The study utilizing ethanolamine-13C2 revealed significant differences in phosphatidylethanolamine synthesis between normal and lymphomatous mouse livers. The research demonstrated that while normal livers appear to have sufficient ethanolamine supply for this pathway, lymphomatous livers exhibit lower activities of ethanolamine kinase and PE:CTP cytidylyltransferase, enzymes crucial for phosphatidylethanolamine production []. Interestingly, there was also evidence suggesting increased activity of the ethanolamine base-exchange enzyme in the lymphomatous livers, highlighting potential alternative synthesis routes in these cells [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B569387.png)

![2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B569401.png)

![1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutan-1-one;hydrochloride](/img/structure/B569407.png)